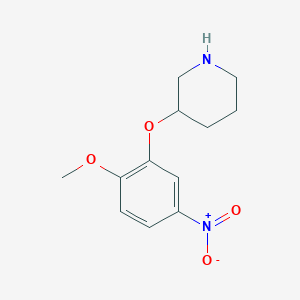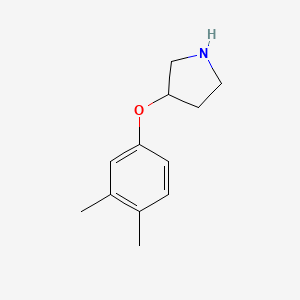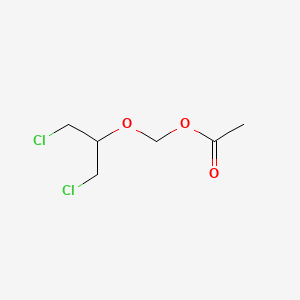
6-Chloro-2-méthylpyridin-3-ol
Vue d'ensemble
Description
“6-Chloro-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-methylpyridin-3-ol” include a melting point of 190-191°C . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthèse Organique
Le 6-Chloro-2-méthylpyridin-3-ol sert d'intermédiaire polyvalent en synthèse organique. Ses groupes chloro et hydroxyle en font un candidat approprié pour diverses réactions de substitution, permettant la synthèse d'une large gamme de composés chimiques. Par exemple, il peut subir des réactions de substitution nucléophile pour introduire différents groupes fonctionnels, qui peuvent être ensuite élaborés en molécules plus complexes pour des applications pharmaceutiques .
Recherche Pharmaceutique
En recherche pharmaceutique, le this compound est utilisé pour développer de nouveaux candidats médicaments. Sa structure est propice à la liaison avec des cibles biologiques, et des modifications à son noyau peuvent conduire à la découverte de nouveaux agents thérapeutiques. Il est particulièrement utile dans la conception de médicaments destinés à traiter les troubles neurologiques en raison de sa capacité à traverser la barrière hémato-encéphalique .
Science des Matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Ses propriétés électroniques peuvent être ajustées en fonctionnalisant son cycle pyridine, ce qui en fait un composant potentiel dans la création de semi-conducteurs organiques et de polymères conducteurs .
Développement Agrochimique
Les groupes chloro et méthyle présents dans le this compound en font un précurseur dans la synthèse d'agrochimiques. Il peut être utilisé pour créer des herbicides, des fongicides et des insecticides, contribuant au développement de nouvelles formulations plus efficaces et respectueuses de l'environnement .
Catalyse
En catalyse, le this compound peut agir comme un ligand pour les catalyseurs à base de métaux de transition. La partie pyridine peut se coordonner aux métaux, facilitant divers processus catalytiques, notamment les réactions de couplage croisé qui sont essentielles dans la production de produits chimiques fins .
Chimie Analytique
En tant qu'étalon analytique, le this compound est utilisé en chromatographie et en spectroscopie pour la quantification et l'identification des substances apparentées et des impuretés dans les préparations chimiques. Sa structure et ses propriétés bien définies permettent des mesures précises et exactes .
Chimie de l'Environnement
Ce composé est également utilisé en chimie de l'environnement pour étudier la dégradation des dérivés de la pyridine dans l'environnement. La compréhension de ses produits de dégradation et de ses voies permet d'évaluer l'impact environnemental des composés à base de pyridine .
Biochimie
Enfin, le this compound est utilisé en recherche biochimique pour étudier l'interaction des petites molécules avec les enzymes et les récepteurs. Il peut servir de sonde pour comprendre les caractéristiques de liaison et la modulation de l'activité des macromolécules biologiques .
Safety and Hazards
The safety information for “6-Chloro-2-methylpyridin-3-ol” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Pharmacokinetics
- The compound is predicted to have high gastrointestinal absorption . The compound is predicted to be BBB (Blood-Brain Barrier) permeant . The compound is not a substrate for P-glycoprotein and is not an inhibitor of cytochrome P450 enzymes . Information on the excretion of 6-Chloro-2-methylpyridin-3-ol is not available.
Analyse Biochimique
Biochemical Properties
6-Chloro-2-methylpyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect various metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in studying biochemical processes and developing therapeutic agents .
Cellular Effects
The effects of 6-Chloro-2-methylpyridin-3-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 6-Chloro-2-methylpyridin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves forming a complex that inhibits the enzyme’s activity, thereby modulating the biochemical pathways in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-methylpyridin-3-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-methylpyridin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are critical in determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
6-Chloro-2-methylpyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Chloro-2-methylpyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Chloro-2-methylpyridin-3-ol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
6-chloro-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKVIWQEQZDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)


![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)





